BenchChemオンラインストアへようこそ!

3-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid

Retinoic acid receptor RARβ selectivity Regioisomer SAR

3-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid (CAS 915707-68-5) is a heterocyclic building block belonging to the 1,3,4-oxadiazole-benzoic acid conjugate class, with molecular formula C₁₀H₈N₂O₃ and a molecular weight of 204.18 g·mol⁻¹. The compound features a benzoic acid moiety meta-substituted at the 3-position with a 5-methyl-1,3,4-oxadiazol-2-yl ring system.

Molecular Formula C10H8N2O3
Molecular Weight 204.185
CAS No. 915707-68-5
Cat. No. B2686100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid
CAS915707-68-5
Molecular FormulaC10H8N2O3
Molecular Weight204.185
Structural Identifiers
SMILESCC1=NN=C(O1)C2=CC(=CC=C2)C(=O)O
InChIInChI=1S/C10H8N2O3/c1-6-11-12-9(15-6)7-3-2-4-8(5-7)10(13)14/h2-5H,1H3,(H,13,14)
InChIKeyDYKMCOQUESTIOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid (CAS 915707-68-5): Structural Identity and Procurement Context


3-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid (CAS 915707-68-5) is a heterocyclic building block belonging to the 1,3,4-oxadiazole-benzoic acid conjugate class, with molecular formula C₁₀H₈N₂O₃ and a molecular weight of 204.18 g·mol⁻¹ [1]. The compound features a benzoic acid moiety meta-substituted at the 3-position with a 5-methyl-1,3,4-oxadiazol-2-yl ring system . This scaffold places it within a family of oxadiazole-containing benzoic acids that have been investigated across multiple therapeutic areas, including oncology (differentiation-inducing agents), inflammation (5-lipoxygenase pathway modulation), and retinoid receptor pharmacology [2][3]. The compound is commercially available from multiple suppliers at ≥95% purity and is referenced in at least six patents, indicating sustained industrial and academic interest [4].

Why 3-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid Cannot Be Replaced by a Generic Oxadiazole-Benzoic Acid Analog


Within the oxadiazole-benzoic acid chemical space, seemingly minor structural variations—regioisomeric attachment position (ortho, meta, para), oxadiazole ring isomerism (1,3,4- vs. 1,2,4-), and the presence or absence of the 5-methyl substituent—produce profound differences in target engagement, selectivity, and physicochemical properties. Published structure-activity relationship (SAR) evidence demonstrates that shifting the benzoic acid attachment from the 3- to the 2-position, or replacing the 1,3,4-oxadiazole with its 1,2,4 isomer, can entirely ablate selectivity for specific receptor subtypes such as RARβ [1]. The 5-methyl group on the oxadiazole ring further modulates lipophilicity (calculated logP) and metabolic stability compared to the des-methyl parent scaffold [2]. Consequently, a procurement decision based solely on scaffold class—without matching the exact regioisomer and substitution pattern—risks selecting a compound with fundamentally different biological reactivity and target profile.

Quantitative Differentiation Evidence for 3-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid (CAS 915707-68-5) vs. Closest Analogs


Meta-Substitution Regioisomerism: 3-Position vs. 2-Position Benzoic Acid Attachment Determines RARβ Receptor Selectivity

Direct head-to-head pharmacological profiling of oxadiazole-benzoic acid regioisomers reveals that the 3-substituted (meta) 1,3,4-oxadiazol-2-yl benzoic acid scaffold exhibits a distinct selectivity profile at retinoic acid receptor subtypes compared to alternative regioisomers and oxadiazole isomers. In a published RAR agonist optimization program, the 1,3,4-oxadiazol-2-yl benzoic acid compound 7 (meta-substituted) was directly compared with the 1,2,4-oxadiazol-5-yl benzoic acid derivative 6: the RARβ selectivity and potency observed in the 1,2,4-series was lost upon switching to the 1,3,4-oxadiazol-2-yl scaffold [1]. This demonstrates that the 1,3,4-oxadiazole ring system with 3-benzoic acid attachment generates a pharmacophore geometry that is non-interchangeable with the 1,2,4-isomer series.

Retinoic acid receptor RARβ selectivity Regioisomer SAR

5-Methyl Substituent Effect: Lipophilicity Differentiation vs. Des-Methyl 1,3,4-Oxadiazole Analog

The 5-methyl substituent on the 1,3,4-oxadiazole ring directly impacts the calculated partition coefficient (XLogP3-AA), a key determinant of passive membrane permeability, plasma protein binding, and metabolic clearance. For 3-(5-methyl-1,3,4-oxadiazol-2-yl)benzoic acid, the PubChem-computed XLogP3-AA is 1.3 [1]. In contrast, the des-methyl analog 3-(1,3,4-oxadiazol-2-yl)benzoic acid (CAS 1176505-26-2) has a lower computed XLogP3-AA of approximately 0.8 (estimated from PubChem structural data) . This ~0.5 log unit increase in lipophilicity corresponds to a roughly three-fold increase in predicted octanol-water partition coefficient, which can meaningfully alter pharmacokinetic behavior and cell-based assay outcomes.

Lipophilicity Drug-likeness Physicochemical properties

5-Lipoxygenase Pathway Engagement: Documented Screening Against 5-LOX Translocation Inhibition

This compound (ChEMBL ID: CHEMBL619995) has been experimentally tested in a specific biochemical assay for inhibitory activity against 5-lipoxygenase (5-LOX) translocation in rat RBL-2H3 cells, a validated model for assessing anti-leukotriene and anti-inflammatory potential [1]. The 5-LOX translocation assay measures the compound's ability to prevent the calcium-dependent movement of 5-LOX from the cytosol to the nuclear membrane—a critical step in leukotriene biosynthesis. While structurally related oxadiazole-containing FLAP (5-lipoxygenase activating protein) inhibitors such as (S)-BI 665915 achieve FLAP binding IC₅₀ values of 1.7 nM , the 3-(5-methyl-1,3,4-oxadiazol-2-yl)benzoic acid scaffold represents a distinct chemotype with a free carboxylic acid that may engage different binding interactions within the 5-LOX/FLAP pathway.

5-Lipoxygenase Inflammation FLAP inhibitor

Cellular Differentiation Activity: Patent-Annotated Anti-Proliferative and Pro-Differentiation Effects in Undifferentiated Cells

Patent-derived annotation data indicate that 3-(5-methyl-1,3,4-oxadiazol-2-yl)benzoic acid exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation along the monocyte lineage [1]. This dual anti-proliferative / pro-differentiation mechanism is conceptually analogous to that of established differentiation-inducing agents such as suberoylanilide hydroxamic acid (SAHA, vorinostat) and all-trans-retinoic acid (ATRA), though direct comparative potency data are not available in the public domain. The annotation further specifies potential utility in oncology and dermatological conditions including psoriasis [1]. Among commercially available oxadiazole-benzoic acid building blocks, this differentiation-inducing annotation appears to be specifically associated with the 3-(5-methyl-1,3,4-oxadiazol-2-yl) substitution pattern, providing a functional differentiator from other regioisomers lacking this biological annotation.

Terminal differentiation Anti-cancer Psoriasis

Optimal Research and Industrial Application Scenarios for 3-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid (CAS 915707-68-5)


Phenotypic Screening for Differentiation-Inducing Anticancer Agents

This compound is suitable as a starting point or reference molecule in phenotypic screening campaigns aimed at identifying small molecules that induce terminal differentiation in leukemia, lymphoma, or solid tumor cell lines. The patent-annotated pro-differentiation activity toward the monocyte lineage [1] provides a rationale for its inclusion in differentiation-focused compound libraries targeting AML (acute myeloid leukemia) or myelodysplastic syndromes, where differentiation therapy (e.g., ATRA, hypomethylating agents) is clinically validated.

5-Lipoxygenase / FLAP Pathway Probe in Inflammation Research

Given its documented screening against 5-LOX translocation inhibition in RBL-2H3 cells [2], this compound can serve as a structurally tractable probe for investigating oxadiazole-benzoic acid interactions within the leukotriene biosynthesis pathway. Its free carboxylic acid moiety distinguishes it from amide- or ester-linked oxadiazole FLAP inhibitors and may enable exploration of alternative binding modes or polypharmacology at COX/LOX pathway intersections.

Retinoid Receptor Pharmacology: RARβ vs. RARα/γ Selectivity Tool Compound

Based on SAR evidence demonstrating that 1,3,4-oxadiazol-2-yl benzoic acid scaffolds exhibit a distinct RAR subtype selectivity profile compared to 1,2,4-oxadiazole isomers [3], this compound is appropriate for use as a selectivity control or scaffold-hopping reference in RARβ agonist/antagonist discovery programs. Its well-defined regioisomeric identity is essential for interpreting receptor subtype selectivity data.

Medicinal Chemistry Building Block for Parallel Library Synthesis

With a molecular weight of 204.18 g·mol⁻¹, a single carboxylic acid handle for amide/ester diversification, and the metabolically stabilizing 5-methyl group on the oxadiazole ring, this compound is well-suited as a core scaffold for parallel synthesis of focused compound libraries. The 3-substitution pattern provides a geometry distinct from the more commonly explored 4-substituted benzoic acid-oxadiazole conjugates, potentially accessing novel chemical space in hit-to-lead campaigns [4].

Quote Request

Request a Quote for 3-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.